Cas no 65081-42-7 (N,5-Dimethyl-2-nitroaniline)
N,5-Dimethyl-2-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- N,5-Dimethyl-2-nitroaniline
- Benzenamine, N,5-dimethyl-2-nitro-
- m-Toluidine,N-methyl-6-nitro- (7CI)
- SCHEMBL978709
- Methyl-(5-methyl-2-nitrophenyl)amine
- DTXSID50435585
- OZYNRMKNGCFDCP-UHFFFAOYSA-N
- EN300-193338
- N,5-Dimethyl-2-nitrobenzenamine
- MFCD09999858
- SY250512
- 3-(N-methylamino)-4-nitrotoluene
- AKOS016012410
- methyl-(5-methyl-2-nitro-phenyl)-amine
- methyl(5-methyl-2-nitrophenyl)amine
- CS-0368033
- 65081-42-7
- Benzenamine, N,5-dimethyl-2-nitro-
- DB-335199
- HS-3587
- G63933
-
- MDL: MFCD09999858
- Inchi: 1S/C8H10N2O2/c1-6-3-4-8(10(11)12)7(5-6)9-2/h3-5,9H,1-2H3
- InChI Key: OZYNRMKNGCFDCP-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(C)=CC=1NC)=O
Computed Properties
- Exact Mass: 166.0743
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 57.8Ų
Experimental Properties
- PSA: 55.17
N,5-Dimethyl-2-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D919670-5g |
N,5-Dimethyl-2-nitroaniline |
65081-42-7 | 95% | 5g |
$945 | 2024-07-20 | |
| Alichem | A019148767-1g |
N,5-Dimethyl-2-nitroaniline |
65081-42-7 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Enamine | EN300-193338-0.05g |
N,5-dimethyl-2-nitroaniline |
65081-42-7 | 0.05g |
$348.0 | 2023-09-17 | ||
| Enamine | EN300-193338-0.1g |
N,5-dimethyl-2-nitroaniline |
65081-42-7 | 0.1g |
$364.0 | 2023-09-17 | ||
| Enamine | EN300-193338-0.25g |
N,5-dimethyl-2-nitroaniline |
65081-42-7 | 0.25g |
$381.0 | 2023-09-17 | ||
| Enamine | EN300-193338-0.5g |
N,5-dimethyl-2-nitroaniline |
65081-42-7 | 0.5g |
$397.0 | 2023-09-17 | ||
| Enamine | EN300-193338-1.0g |
N,5-dimethyl-2-nitroaniline |
65081-42-7 | 1g |
$470.0 | 2023-05-24 | ||
| Enamine | EN300-193338-2.5g |
N,5-dimethyl-2-nitroaniline |
65081-42-7 | 2.5g |
$810.0 | 2023-09-17 | ||
| Enamine | EN300-193338-5.0g |
N,5-dimethyl-2-nitroaniline |
65081-42-7 | 5g |
$1364.0 | 2023-05-24 | ||
| Enamine | EN300-193338-10.0g |
N,5-dimethyl-2-nitroaniline |
65081-42-7 | 10g |
$2024.0 | 2023-05-24 |
N,5-Dimethyl-2-nitroaniline Suppliers
N,5-Dimethyl-2-nitroaniline Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on N,5-Dimethyl-2-nitroaniline
Introduction to N,5-Dimethyl-2-nitroaniline (CAS No. 65081-42-7)
N,5-Dimethyl-2-nitroaniline, a compound with the chemical formula C₈H₉N₂O₂ and the CAS number 65081-42-7, is a nitroaromatic derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its N,5-dimethyl substituents and nitro group, exhibits a unique set of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural configuration of N,5-Dimethyl-2-nitroaniline plays a crucial role in its reactivity and potential applications. The presence of the nitro group introduces a polar region to the molecule, enhancing its solubility in polar solvents and facilitating its participation in various chemical reactions. Additionally, the methyl groups at the 5-position contribute to steric hindrance, which can influence the compound's interaction with biological targets.
In recent years, N,5-Dimethyl-2-nitroaniline has been studied for its potential role in medicinal chemistry. Researchers have explored its utility as a precursor in the synthesis of pharmacologically active compounds. For instance, studies have demonstrated its incorporation into heterocyclic structures, which are known for their broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties.
One of the most intriguing aspects of N,5-Dimethyl-2-nitroaniline is its reactivity under various conditions. The nitro group can be reduced to an amine, transforming the compound into a valuable intermediate for further functionalization. This property has been exploited in the synthesis of more complex molecules, including those with potential therapeutic applications. The ability to modify the nitro group allows chemists to fine-tune the electronic properties of the molecule, thereby influencing its biological activity.
Recent advancements in synthetic methodologies have further enhanced the utility of N,5-Dimethyl-2-nitroaniline. Techniques such as catalytic hydrogenation and metal-catalyzed coupling reactions have enabled more efficient and scalable production of derivatives. These methods not only improve yield but also reduce waste, aligning with the growing emphasis on sustainable chemistry practices.
The pharmaceutical industry has shown particular interest in N,5-Dimethyl-2-nitroaniline due to its versatility as a building block. Researchers are investigating its potential in developing new drugs targeting various diseases. For example, derivatives of this compound have been tested for their efficacy against resistant bacterial strains and as inhibitors of specific enzymes involved in cancer progression.
Moreover, the environmental impact of using N,5-Dimethyl-2-nitroaniline has been a subject of research. Efforts have been made to develop greener synthetic routes that minimize hazardous byproducts. These initiatives not only enhance safety but also contribute to cost-effective production processes. The adoption of such practices is crucial for ensuring that pharmaceutical development remains sustainable and environmentally responsible.
In conclusion, N,5-Dimethyl-2-nitroaniline (CAS No. 65081-42-7) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic effects. As research continues to uncover new applications and sustainable methods for its utilization, this compound is poised to play an increasingly important role in the development of next-generation drugs.
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